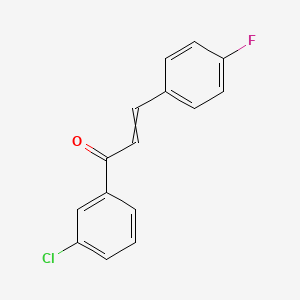![molecular formula C17H19NO B14218733 4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one CAS No. 820965-42-2](/img/structure/B14218733.png)
4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This particular compound features a unique structure that includes an indole core substituted with a butenone side chain and a methylbutenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one typically involves multi-step organic reactions. One common approach is to start with the indole core and introduce the butenone and methylbutenyl groups through a series of reactions such as Friedel-Crafts acylation, alkylation, and condensation reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the butenone group to a butanol group.
Substitution: The indole core can undergo electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The indole core can interact with enzymes and receptors, modulating their activity. The butenone and methylbutenyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
1-(3-Methylbut-2-en-1-yl)-1H-indole-3-carbaldehyde: Another indole derivative with similar structural features.
3-(2-Methylbut-3-en-2-yl)-1H-indole-5-carboxylic acid: A compound with a carboxylic acid group instead of a butenone group.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: A quinoline derivative with similar substituents.
Uniqueness
4-[3-(2-Methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one is unique due to its specific combination of functional groups and its potential biological activities. The presence of both the butenone and methylbutenyl groups in the indole core provides a distinct chemical profile that can lead to unique interactions with biological targets.
属性
CAS 编号 |
820965-42-2 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC 名称 |
4-[3-(2-methylbut-3-en-2-yl)-1H-indol-5-yl]but-3-en-2-one |
InChI |
InChI=1S/C17H19NO/c1-5-17(3,4)15-11-18-16-9-8-13(10-14(15)16)7-6-12(2)19/h5-11,18H,1H2,2-4H3 |
InChI 键 |
SHHUYJLTOWPMMY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=CC1=CC2=C(C=C1)NC=C2C(C)(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)thiomorpholine](/img/structure/B14218655.png)
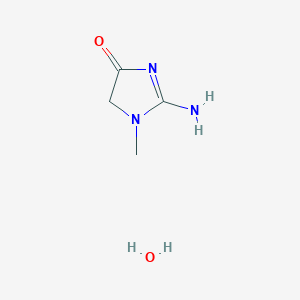


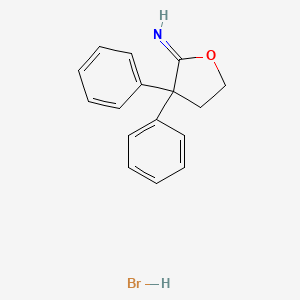

![N~1~-[(2,3-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218718.png)

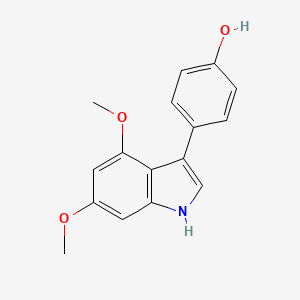
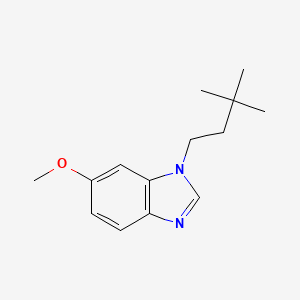
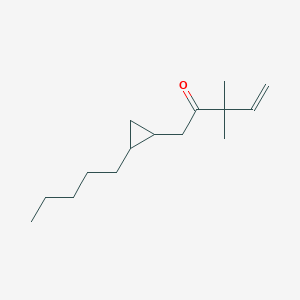
![Thiourea, [3-fluoro-4-(methylpentylamino)phenyl]-](/img/structure/B14218741.png)

